molecular formula C17H14N4O3S2 B11182902 N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B11182902
M. Wt: 386.5 g/mol
InChI Key: YMTIVLKZLXOSIJ-UHFFFAOYSA-N
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Description

N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a thiadiazole ring, a nitrobenzyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with a thiadiazole derivative.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: N-bromosuccinimide for bromination or alkyl halides for alkylation.

Major Products

    Reduction: Formation of N-(5-((3-aminobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the nitrobenzyl and thiadiazole moieties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be reduced to an amino group, which can interact with biological targets, while the thiadiazole ring can interact with various enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the nitro group at the 3-position of the benzyl ring can lead to different electronic effects compared to other isomers, potentially resulting in unique biological activities.

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C17H14N4O3S2/c22-15(10-12-5-2-1-3-6-12)18-16-19-20-17(26-16)25-11-13-7-4-8-14(9-13)21(23)24/h1-9H,10-11H2,(H,18,19,22)

InChI Key

YMTIVLKZLXOSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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